N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine
Description
The compound N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine features a pyridazine core linked to an azetidine ring via an amine group, with a 1,3-thiazole-4-carbonyl substituent on the azetidine nitrogen. Pyridazine derivatives are known for their diverse pharmacological activities, including kinase inhibition and modulation of neurotransmitter receptors . The azetidine ring, a four-membered saturated heterocycle, enhances metabolic stability compared to larger rings like piperidine, while the thiazole moiety may contribute to hydrogen bonding or π-π stacking interactions with biological targets . Limited direct data on this compound’s synthesis or activity are available in the provided evidence, necessitating comparisons with structural analogs.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOAOWZWJSQCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the azetidine and pyridazine moieties. One common method involves the reaction of 1,3-thiazole-4-carboxylic acid with azetidin-3-amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with pyridazine-3-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, azetidine, and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine and pyridazine rings can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Pyridazine Cores
BPN-15606 (Compound 1) and related derivatives (e.g., compounds 2 and 3 from ) share a pyridazin-3-amine core but differ in substituents. For instance:
- BPN-15606 features a 4-fluorophenyl ethylamine group, while the target compound substitutes this with a thiazole-carbonyl-azetidine system.
Key Implications :
- The thiazole moiety may increase electron-withdrawing effects, altering binding affinity to targets like γ-secretase (relevant in Alzheimer’s disease) compared to fluorophenyl derivatives .
- Azetidine’s smaller ring size versus pyrrolidine (common in similar compounds) may reduce steric hindrance, enhancing penetration into hydrophobic binding pockets .
Azetidine-Containing Derivatives
N-(Azetidin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-amine (Compound 9, ):
- Shares the azetidin-3-yl group but incorporates a phenylsulfonyl-pyrroloquinoline system instead of pyridazine-thiazole.
- The phenylsulfonyl group in Compound 9 likely enhances solubility, whereas the thiazole-carbonyl in the target compound may prioritize lipophilicity, affecting blood-brain barrier permeability .
Key Implications :
- Substitution patterns on azetidine (e.g., sulfonyl vs. carbonyl) influence electronic properties and hydrogen-bonding capacity, critical for interactions with receptors like 5-HT3/5-HT6 .
Pyrazole and Triazole Derivatives
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () :
- Pyrazole core differs from pyridazine but retains a pyridin-3-yl substituent.
- The cyclopropylamine group may confer metabolic stability, analogous to azetidine in the target compound, but the pyrazole’s planar structure could reduce steric bulk .
Triazole Derivatives () :
- N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine utilizes a triazole core, which offers distinct tautomeric properties compared to pyridazine. The thiazole in the target compound may provide stronger hydrogen-bond acceptor sites than triazoles .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural features.
Key Observations :
- The target compound’s lower molecular weight and logP compared to BPN-15606 suggest improved solubility and oral bioavailability.
- Thiazole’s polarity may reduce CNS penetration relative to lipophilic fluorophenyl groups but could enhance peripheral target engagement .
Biological Activity
N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiazole ring, an azetidine ring, and a pyridazine moiety, which contribute to its diverse biological properties. The presence of these heterocyclic rings suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Receptor Modulation : It could interact with receptors, altering cellular signaling pathways.
- Antioxidant Activity : The thiazole moiety is known for its antioxidant properties, which may contribute to the compound's protective effects against oxidative stress.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in cancer cells. |
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |
| Neuroprotective | Protects neuronal cells from damage in experimental models. |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of thiazole-containing compounds inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines . This suggests that this compound may possess similar anticancer properties.
- Antimicrobial Properties : Another investigation reported that thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This supports the potential use of this compound as an antimicrobial agent.
- Neuroprotective Effects : Research indicated that compounds with similar structures provided neuroprotection in models of oxidative stress-induced neuronal injury . This highlights the possible therapeutic applications of this compound in neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, compounds with similar structures often exhibit favorable stability under physiological conditions. Further studies are needed to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine?
- Methodological Answer : The synthesis of azetidine-containing compounds typically involves multi-step protocols, including condensation reactions, coupling with heterocyclic moieties, and purification via chromatography. For example, copper-catalyzed coupling (e.g., Ullmann-type reactions) under basic conditions (cesium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) is effective for introducing amine substituents to azetidine scaffolds . Thiazole-4-carbonyl groups can be synthesized via condensation of thiazole carboxylic acids with azetidine intermediates using coupling agents like HATU or DCC. Yield optimization may require temperature control (e.g., 35°C for 48 hours) and iterative solvent extraction (e.g., dichloromethane) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : Peaks corresponding to azetidine (δ ~3.5–4.5 ppm for CH₂ and CH groups), thiazole (δ ~7.5–8.5 ppm for aromatic protons), and pyridazine (δ ~8.0–9.0 ppm) confirm connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 215 [M+H]+) validates molecular formula .
- HPLC : Purity assessment (≥98%) using gradient elution (e.g., 0–100% ethyl acetate/hexane) ensures no residual intermediates .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use programs like SHELXL for small-molecule refinement and SHELXS/SHELXD for phase determination . For graphical interpretation, ORTEP-3 or WinGX suites enable thermal ellipsoid visualization and hydrogen-bonding network analysis . Key parameters:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s notation) identifies motifs like R₂²(8) for dimeric interactions .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamerism) or solvent effects. Strategies include:
- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate static vs. dynamic structures .
- Crystallographic Validation : SC-XRD provides unambiguous bond lengths/angles to resolve NMR ambiguities .
Q. What strategies optimize synthetic yield for derivatives of this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Copper(I) bromide for azetidine-amine couplings improves efficiency (e.g., 17.9% to >30% yield) .
- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while additives like Cs₂CO₃ stabilize reactive species .
- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butoxycarbonyl for azetidine amines) to prevent side reactions .
Key Research Findings
- Synthetic Challenges : Low yields (e.g., 6% for sterically hindered analogs) highlight the need for tailored catalysts .
- Structural Insights : Thiazole-azetidine hybrids exhibit planar conformations critical for bioactivity, confirmed by SC-XRD .
- Methodological Gaps : Dynamic NMR effects in pyridazine derivatives necessitate advanced computational validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
